Teleocidin B-2
Overview
Description
Teleocidin B-2 is a member of the teleocidin family, which are terpene indole compounds isolated from Streptomyces bacteria. These compounds are known for their potent activation of protein kinase C (PKC), a family of enzymes involved in various cellular processes. The unique structure and robust bioactivity of this compound have attracted significant attention from researchers in natural product chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of teleocidin B-2 involves a unified and modular approach that proceeds in 11 steps. The known biosynthetic precursor, indolactam V, is accessed through electrochemical amination, copper-mediated aziridine opening, and base-induced macrolactamization. The synthesis also features C-H borylation and a Sigman-Heck transformation to achieve convergent, stereocontrolled synthesis .
Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces bacteria. The biosynthetic gene cluster responsible for teleocidin B production includes genes encoding a non-ribosomal peptide synthetase, P450 oxygenase, and prenyltransferase .
Chemical Reactions Analysis
Types of Reactions: Teleocidin B-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for specific enzymatic reactions, such as terpene cyclization triggered by C-N bond formation by P450 oxygenase, prenylation by prenyltransferase, and methylation by methyltransferase .
Common Reagents and Conditions:
Oxidation: P450 oxygenase
Reduction: Various reducing agents
Substitution: Copper-mediated aziridine opening
Major Products: The major products formed from these reactions include various teleocidin analogs and derivatives, which are often used in further biochemical and pharmacological studies .
Scientific Research Applications
Teleocidin B-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and enzymatic reactions.
Biology: Acts as a potent activator of protein kinase C, making it valuable in studying signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of novel PKC activators and other bioactive compounds.
Mechanism of Action
Teleocidin B-2 exerts its effects primarily through the activation of protein kinase C. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Lyngbyatoxin A: Another potent PKC activator isolated from cyanobacteria.
Indolactam V: The biosynthetic precursor to teleocidin B-2.
Vinblastine: A microtubule dynamics inhibitor with a similar indole structure.
Uniqueness: this compound is unique due to its specific structure, which includes an indole ring fused with a nine-membered lactam ring. This structure confers high specificity and potency in activating protein kinase C, distinguishing it from other PKC activators .
Biological Activity
Teleocidin B-2 is a member of the teleocidin family, which are terpenoid indole alkaloids primarily isolated from the soil bacterium Streptomyces. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to activate protein kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biosynthesis, and potential applications in pharmacology.
This compound exhibits its biological effects primarily through the activation of PKC. PKC plays a vital role in regulating several cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by this compound can lead to various downstream effects, such as:
- Cell Proliferation : Enhanced cell division and growth.
- Differentiation : Induction of specific cell types from progenitor cells.
- Apoptosis : Modulation of programmed cell death pathways.
Research has shown that this compound can stimulate PKC in a dose-dependent manner, indicating its potential as a tool for studying PKC-related pathways in cellular biology .
Structure-Activity Relationship
The unique structure of this compound contributes significantly to its biological activity. The compound features an indole moiety linked to a cyclic terpenoid structure. Studies have indicated that modifications to this structure can influence its potency and selectivity towards PKC activation. For example, the presence of specific functional groups can enhance binding affinity to the enzyme, thereby increasing its biological efficacy .
Enzymatic Pathways
The biosynthesis of this compound involves several key enzymes encoded within specific gene clusters in Streptomyces. The main enzymes implicated in its biosynthetic pathway include:
- Prenyltransferase (TleC) : Responsible for transferring prenyl groups during the early stages of biosynthesis.
- P450 Oxygenase (TleB) : Catalyzes critical C-N bond formations that are essential for the structural integrity of the compound.
- Methyltransferase (TleD) : Facilitates methylation processes that lead to the final structure of this compound .
Recent studies have utilized isotope-labeling techniques and structural biology methods to elucidate these enzymatic reactions in detail. For instance, X-ray crystallography has provided insights into the active sites and mechanisms of these enzymes, paving the way for potential engineering efforts to create novel derivatives with enhanced activities .
Case Study 1: Activation of Protein Kinase C
In a study examining the effects of this compound on human cancer cell lines, researchers observed a significant increase in PKC activity upon treatment with varying concentrations of the compound. The results demonstrated that this compound not only activated PKC but also induced apoptosis in cancer cells through a PKC-dependent pathway. This suggests potential therapeutic applications in oncology .
Case Study 2: Structural Modifications and Activity
Another investigation focused on synthesizing analogs of this compound to assess how structural changes affect biological activity. By modifying specific regions of the molecule, researchers identified several derivatives that exhibited enhanced PKC activation compared to the parent compound. This study highlights the importance of structure-activity relationships in developing new pharmacological agents based on this compound .
Comparative Analysis of Teleocidins
Compound | Source | Biological Activity | Key Enzyme Involved |
---|---|---|---|
Teleocidin B-1 | Streptomyces spp. | Moderate PKC activation | TleB |
This compound | Streptomyces spp. | Strong PKC activation | TleD |
Teleocidin A | Cyanobacteria | Weak PKC activation | TleC |
This table summarizes key differences among various teleocidins regarding their sources, biological activities, and associated enzymes.
Properties
IUPAC Name |
(6S,9S,14R,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-FENHPFPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@@]4(C)C=C)(C)C(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241778 | |
Record name | Teleocidin B 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95189-05-2 | |
Record name | Teleocidin B 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teleocidin B 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELEOCIDIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ09995LIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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